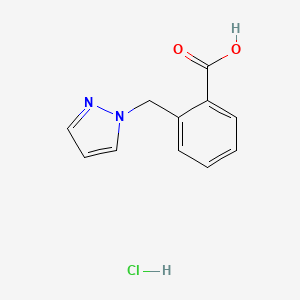

2-(1H-pyrazol-1-ylmethyl)benzoic acid hydrochloride

描述

属性

IUPAC Name |

2-(pyrazol-1-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-5-2-1-4-9(10)8-13-7-3-6-12-13;/h1-7H,8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAMXJSTLNIQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(1H-pyrazol-1-ylmethyl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and case analyses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.65 g/mol. The compound features a pyrazole ring linked to a benzoic acid moiety, which contributes to its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. For instance, it may modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the synthesis of inflammatory mediators.

- Antioxidant Activity : Studies indicate that derivatives of pyrazole compounds exhibit significant antioxidant properties, which can mitigate oxidative stress-related damage in cells .

- Antimicrobial Effects : Research suggests that pyrazole derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activities of this compound and related compounds:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 50 µg/mL, suggesting its potential use in treating bacterial infections.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of pyrazole derivatives similar to this compound:

- Selectivity for Targets : Structural modifications can enhance selectivity for specific biological targets, such as meprin enzymes, which are implicated in various pathological conditions .

- Synergistic Effects : Combining this compound with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against complex diseases like cancer and chronic inflammation .

科学研究应用

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-(1H-pyrazol-1-ylmethyl)benzoic acid hydrochloride, as inhibitors of viral proteases. For instance, compounds with similar structures have shown efficacy against SARS-CoV and MERS-CoV by inhibiting their 3CL protease activity. The presence of a carboxylate moiety has been identified as crucial for inhibitory activity, enhancing binding affinity to the active site of the enzyme .

Antibacterial Properties

Research indicates that pyrazole derivatives exhibit antibacterial activity against various pathogens. The compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated significant antibacterial effects, positioning it as a candidate for developing new antibiotics .

Anti-inflammatory Effects

Pyrazole-based compounds are also recognized for their anti-inflammatory properties. Studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The structural attributes of this compound contribute to its ability to modulate inflammatory pathways effectively .

Case Study 1: SARS-CoV Inhibition

A study focusing on the synthesis and evaluation of pyrazole derivatives found that compounds similar to this compound displayed potent inhibition of SARS-CoV protease. The best-performing compounds had IC50 values in the low micromolar range, demonstrating significant antiviral potential .

Case Study 2: Antibacterial Activity Assessment

In a comparative study evaluating various pyrazole derivatives for antibacterial activity, this compound was subjected to microplate Alamar Blue assays against multiple bacterial strains. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

Data Table: Summary of Biological Activities

相似化合物的比较

Structural and Physical Properties

The following table compares key properties of 2-(1H-pyrazol-1-ylmethyl)benzoic acid hydrochloride with analogous compounds:

Key Observations :

- Substitution Position: The ortho-substituted target compound contrasts with para-substituted analogs like 4-(1H-Pyrazol-1-ylmethyl)benzoic acid.

- Functional Groups : Replacing the benzoic acid group with benzylamine (e.g., 4-(1H-Pyrazol-1-ylmethyl)benzylamine hydrochloride) increases basicity and alters solubility. The hydrochloride salt form improves stability in aqueous media .

- Linker and Heterocycle : In 4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic acid HCl, the pyrazole is replaced by imidazole, and a methylene linker is substituted with an ethoxy group. This increases molecular weight (268.7 g/mol vs. ~202–232 g/mol for pyrazole analogs) and may enhance hydrogen-bonding capacity .

Pharmacological Implications

- Acidity and Solubility : The benzoic acid moiety in the target compound confers acidity (pKa ~4–5), influencing ionizability and membrane permeability. In contrast, benzylamine derivatives are basic (pKa ~9–10), favoring protonation in physiological conditions .

准备方法

Formation of the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is typically synthesized by condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or their equivalents.

A common industrial method for pyrazole synthesis involves reacting hydrazine hydrate with acrolein in an aqueous-organic medium (e.g., toluene or chlorobenzene) at controlled temperatures (20–60 °C). This produces a pyrazoline intermediate, which is then oxidized to pyrazole using oxidizing agents such as chlorine, sodium hypochlorite, or catalysts like ruthenium dioxide monohydrate at 0–30 °C.

This process is advantageous due to high yields, minimal by-products, and ease of work-up, making it suitable for scale-up.

Attachment of Pyrazole to the Benzoic Acid Moiety

The linkage of the pyrazole ring to the benzoic acid framework is commonly achieved via a methylene bridge formed through nucleophilic substitution or condensation reactions.

One approach involves reacting a pyrazole derivative with a benzoic acid derivative bearing a suitable leaving group or reactive site, often under reflux conditions in ethanol or other polar solvents with acid catalysis (e.g., hydrochloric acid or acetic acid).

For example, refluxing 4-amino-3,5-dimethyl-1H-pyrazole with substituted benzaldehyde derivatives in ethanol under acidic catalysis for 4–6 hours, followed by solvent evaporation and purification, yields the pyrazolylmethylbenzoic acid derivative. The hydrochloride salt is then formed by treatment with HCl gas or aqueous HCl.

Alternative Synthesis via Pyrazole-3-carbaldehyde Intermediates

Pyrazole-3-carbaldehyde derivatives can be synthesized by oxidation of pyrazolylmethanol using oxidants such as 2-iodoxybenzoic acid (IBX) in DMSO at 0–20 °C, yielding aldehyde intermediates in high yields (up to 85%).

These intermediates can then be further transformed into nitriles or other functionalized pyrazole derivatives, which upon appropriate reactions, can be linked to benzoic acid moieties.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine hydrate + acrolein in aqueous-organic solvent (toluene) | 20–60 | 1–4 h | High | Minimal by-products, oxidation with NaOCl or Cl2 |

| Oxidation of pyrazoline to pyrazole | Chlorine or NaOCl, catalyst (RuO2·H2O) | 0–30 | 1–2 h | High | Catalyst improves oxidation efficiency |

| Pyrazole-benzoic acid coupling | Pyrazole derivative + substituted benzaldehyde, acid catalysis (HCl or acetic acid), ethanol reflux | 70–90 | 4–6 h | Moderate to High | Acid catalysis essential for substitution |

| Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl | Ambient | 1–2 h | Quantitative | Improves solubility and stability |

| Oxidation of pyrazolylmethanol to aldehyde (alternative) | 2-Iodoxybenzoic acid (IBX) in DMSO | 0–20 | 1 h | ~85 | Clean reaction, monitored by TLC |

Purification and Characterization

Purification is typically achieved by recrystallization from ethanol or by chromatographic methods (e.g., silica gel column chromatography) to ensure high purity (>95%).

Structural confirmation employs spectroscopic techniques such as ^1H-NMR and ^13C-NMR, with characteristic signals for pyrazole methyl groups (~2.1–2.3 ppm) and aromatic protons (~7.5–8.0 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the target compound.

Thin Layer Chromatography (TLC) with silica gel G using solvent systems like chloroform:ethanol (6:4) or chloroform:methanol (8:2) is used to monitor reaction progress and purity.

Research Findings and Comparative Analysis

The method involving hydrazine hydrate and acrolein for pyrazole synthesis is well-documented for its scalability and efficiency, producing intermediates that can be readily functionalized to yield 2-(1H-pyrazol-1-ylmethyl)benzoic acid derivatives.

Reflux methods in ethanol with acid catalysis remain the standard for coupling pyrazole rings to benzoic acid moieties, with reaction times typically between 4 to 6 hours.

Oxidation of pyrazolylmethanol to pyrazole-3-carbaldehyde derivatives using IBX provides a clean and high-yielding alternative for preparing functionalized pyrazole intermediates for further elaboration.

Formation of the hydrochloride salt enhances compound stability and solubility, facilitating handling and downstream applications.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine hydrate + acrolein, aqueous-organic solvent, oxidation with NaOCl or Cl2 | High yield, scalable, minimal by-products | Requires controlled oxidation step |

| Pyrazole-benzoic acid coupling | Pyrazole derivative + benzaldehyde, acid catalysis, ethanol reflux | Straightforward, moderate to high yield | Requires acid catalysis, moderate reaction time |

| Oxidation of pyrazolylmethanol to aldehyde | IBX in DMSO, 0–20 °C | High yield, clean reaction | Requires handling of IBX |

| Hydrochloride salt formation | Treatment with HCl gas or aqueous HCl | Improves solubility and stability | Additional step, requires acid handling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。